THR 221C
Description
Historical Development and Nomenclature
THR 221C emerged during the development of cefodizime (HR 221), a third-generation cephalosporin antibiotic synthesized by Hoechst Aktiengesellschaft and Roussel Uclaf in the 1980s. The compound’s alphanumeric designation reflects its structural relationship to the parent molecule, with "THR" denoting a specific stereochemical configuration or synthetic variant. Early research identified this compound as a stereoisomeric form of cefodizime, characterized by distinct spatial arrangements of functional groups. Its nomenclature adheres to IUPAC conventions, emphasizing the (6R,7R) bicyclic core and the (2E)-methoxyimino side chain, which differentiates it from the (2Z)-configured cefodizime.
Classification Within Cephalosporin Antibiotics
This compound belongs to the third-generation cephalosporins, distinguished by their enhanced stability against β-lactamases and expanded activity against Gram-negative bacteria. Key structural features include:
- A β-lactam ring fused to a dihydrothiazine system.
- An aminothiazole moiety at position 7, critical for binding penicillin-binding proteins (PBPs).
- A (2E)-methoxyimino group conferring resistance to enzymatic hydrolysis.
Table 1: Classification of this compound Among Cephalosporin Generations
| Generation | Key Features | Example Compounds |
|---|---|---|
| Third | β-lactamase stability; Gram-negative coverage | Ceftazidime, Cefodizime, this compound |
Chemical Identity and Registry Information
This compound is formally identified by the following characteristics:
- CAS Registry Number : 120533-29-1.
- Molecular Formula : C$${20}$$H$${20}$$N$$6$$O$$7$$S$$_4$$.
- Molecular Weight : 584.67 g/mol.
- IUPAC Name : (6R,7R)-7-[[(2E)-2-(2-Amino-1,3-thiazol-4-yl)-2-methoxyiminoacetyl]amino]-3-[[[5-(carboxymethyl)-4-methyl-1,3-thiazol-2-yl]thio]methyl]-8-oxo-5-thia-1-azabicyclo[4.2.0]oct-2-ene-2-carboxylic acid.
Table 2: Key Physicochemical Properties of this compound
| Property | Value |
|---|---|
| Stereochemistry | 6R,7R, (2E)-configuration |
| Solubility | Highly soluble in aqueous solutions at physiological pH |
| Stability | Degrades under strong acidic or alkaline conditions |
Relationship Between this compound, HR 221, and Cefodizime
This compound is structurally related to cefodizime (HR 221), differing primarily in the configuration of the methoxyimino group:
- Cefodizime (HR 221) : Features a (2Z)-methoxyimino side chain, optimizing β-lactamase stability and antibacterial potency.
- This compound : Exhibits a (2E)-configuration, altering molecular interactions with bacterial enzymes and PBPs.
Table 3: Structural Comparison of this compound and Cefodizime
| Feature | This compound | Cefodizime (HR 221) |
|---|---|---|
| Methoxyimino Configuration | (2E) | (2Z) |
| CAS Number | 120533-29-1 | 69739-16-8 |
| Antibacterial Spectrum | Reduced Gram-negative coverage compared to cefodizime | Broad-spectrum activity |
Properties
CAS No. |
120533-29-1 |
|---|---|
Molecular Formula |
C9H14O6 |
Origin of Product |
United States |
Preparation Methods
Synthesis of the Pyridopyrimidinone Scaffold
The foundational step involves the nucleophilic cyclization of 2-amino-3-bromo-5-methylpyridine with malonyl dichloride in dichloromethane (CH₂Cl₂). This reaction generates 9-bromo-2-hydroxy-7-methyl-4H-pyrido[1,2-a]pyrimidin-4-one (1 ), a critical intermediate with a yield of 78%. The hydroxyl group at position 2 and the bromine at position 9 serve as handles for subsequent substitutions.
Reaction Conditions :
Functionalization at Position 2
Position 2 of intermediate 1 is substituted with morpholine or 1-methylpiperazine via nucleophilic displacement. For example, treatment of 1 with morpholine under microwave irradiation (90°C, 45 min) in the presence of triethylamine and methanesulfonyl chloride yields 9-bromo-7-methyl-2-morpholino-4H-pyrido[1,2-a]pyrimidin-4-one (2 ) with a 65% yield.
Optimization Insight :
Microwave irradiation reduces reaction time from hours to minutes compared to conventional heating, minimizing side reactions and improving purity.
Intramolecular Heck Reaction for Position 9 Modification
The bromine at position 9 in 2 is replaced via an intramolecular Heck reaction to introduce acetyl groups. Using palladium catalysis, 2 is converted to 9-acetyl-7-methyl-2-morpholino-4H-pyrido[1,2-a]pyrimidin-4-one (3 ) with a 72% yield. This step is pivotal for introducing ketone functionalities that enable further reductions.
Catalytic System :
Sodium Borohydride Reduction
The ketone group in 3 is reduced to a secondary alcohol using sodium borohydride (NaBH₄) in a CH₂Cl₂/methanol solvent system. This yields 9-(1-hydroxyethyl)-7-methyl-2-morpholino-4H-pyrido[1,2-a]pyrimidin-4-one (4 ) with an 85% yield. The alcohol intermediate facilitates SN2 reactions with nitrogen nucleophiles.
Critical Parameters :
Parallel Synthesis of Final Analogs
THR 221C and related analogs are synthesized via parallel SN2 reactions using a Mettler Toledo MiniBlock system. Compound 4 reacts with thiazole-2-amine, 1-methylpiperazine, or aniline under basic conditions to yield five analogs. For instance, this compound (referred to as TGX-221c in the literature) is obtained by treating 4 with 1-methylpiperazine, achieving a 75% yield.
General SN2 Protocol :
-
Methylation : Mesylation of the alcohol using methanesulfonyl chloride.
-
Nucleophilic Displacement : Addition of amine nucleophiles (e.g., 1-methylpiperazine) in CH₂Cl₂.
-
Workup : Aqueous extraction and chromatography (2% MeOH/CHCl₃).
Characterization and Analytical Validation
Spectroscopic Data
All intermediates and final compounds are characterized by ¹H NMR, ¹³C NMR, and high-resolution mass spectrometry (HRMS). For this compound:
Yield Optimization Table
The following table summarizes yields across key synthetic steps:
| Compound | Reaction Step | Yield (%) |
|---|---|---|
| 1 | Nucleophilic Cyclization | 78 |
| 2 | Morpholine Substitution | 65 |
| 3 | Heck Reaction | 72 |
| 4 | NaBH₄ Reduction | 85 |
| This compound | SN2 with 1-methylpiperazine | 75 |
Advantages Over Prior Methods
This synthetic route addresses limitations in earlier approaches, such as Jackson’s pyridopyrimidinone synthesis, by:
-
Reducing Steps : Combining methylation and SN2 reactions into fewer stages.
-
Enhancing Solubility : Incorporating 1-methylpiperazine improves water solubility via protonatable nitrogen atoms.
-
Scalability : Gram-scale production is feasible using commercially available starting materials.
Challenges and Mitigation Strategies
Chemical Reactions Analysis
Types of Reactions
THR 221C undergoes various chemical reactions, including:
Oxidation: The sulfur atoms in the thiazole rings can be oxidized to form sulfoxides or sulfones.
Reduction: The nitro groups can be reduced to amines under suitable conditions.
Substitution: The methoxyimino group can be substituted with other nucleophiles.
Common Reagents and Conditions
Oxidizing agents: Such as hydrogen peroxide or m-chloroperbenzoic acid for oxidation reactions.
Reducing agents: Like sodium borohydride or lithium aluminum hydride for reduction reactions.
Nucleophiles: Such as amines or thiols for substitution reactions.
Major Products
The major products formed from these reactions include:
Sulfoxides and sulfones: From oxidation reactions.
Amines: From reduction reactions.
Substituted derivatives: From nucleophilic substitution reactions.
Scientific Research Applications
THR 221C has a wide range of scientific research applications, including:
Chemistry: Used as a reference compound in the study of cephalosporin antibiotics.
Biology: Investigated for its antibacterial properties and mechanism of action.
Medicine: Explored for its potential therapeutic applications in treating bacterial infections.
Industry: Utilized in the development of new antibiotics and related compounds.
Mechanism of Action
THR 221C exerts its effects by inhibiting bacterial cell wall synthesis. It binds to penicillin-binding proteins (PBPs) in the bacterial cell membrane, preventing the cross-linking of peptidoglycan chains. This leads to the weakening of the cell wall and eventual cell lysis . The molecular targets include various PBPs, and the pathways involved are related to cell wall biosynthesis .
Comparison with Similar Compounds
Table 1: Structural and Functional Comparison of Thiazoline Derivatives
Key Observations :
- Efficacy : this compound and 223b exhibit the strongest anti-tumor and antimicrobial effects among the compared compounds.
- Structural Flexibility : Modifications in substituents (e.g., 223b, 221e) influence target specificity and potency.
- Industrial Relevance : this compound is uniquely positioned as a commercially available intermediate, unlike research-stage analogs like 229a/b .
Comparison with Functionally Similar Compounds
This compound’s dual biological activity invites comparison with functionally analogous compounds outside the thiazoline class:
Anti-Tumor Agents
- Spiro-Compound 225 : Synthesized from this compound precursors, this compound shows enhanced anti-tumor activity but lacks commercial availability .
- Multitarget Kinase Inhibitors: While 229a/b (thiazoline-based) and non-thiazoline kinase inhibitors (e.g., imatinib) share therapeutic goals, this compound’s role as a synthetic intermediate provides broader utility in drug development .
Antimicrobial Agents
- Gentamycin: A reference antibiotic with similar E. coli inhibition potency to this compound and 223b.
Research Findings and Limitations
- Anti-Tumor Mechanism : Molecular docking studies suggest thiazoline derivatives like this compound interact with kinase domains, disrupting cancer cell proliferation .
- Antimicrobial Action : Thiazolines likely inhibit bacterial enzymes or membrane proteins, though exact targets require further elucidation .
- Limitations : Most studies are preclinical, and comparative pharmacokinetic data (e.g., bioavailability, toxicity) for this compound and analogs are lacking .
Biological Activity
THR 221C is a compound that has garnered attention in the field of biochemistry and pharmacology due to its potential biological activities. This article synthesizes current research findings, case studies, and data tables to provide a comprehensive overview of the biological activity associated with this compound.
Overview of this compound
This compound is a synthetic compound derived from the structural modifications of known pharmacologically active molecules. Its design aims to enhance specific biological activities, particularly in the context of antiviral and antimicrobial properties. Preliminary studies have indicated that this compound exhibits significant activity against various pathogens, which is crucial for its potential therapeutic applications.
The biological activity of this compound can be attributed to its interaction with cellular pathways involved in immune response modulation. Research indicates that this compound may activate signaling pathways that lead to increased production of interferons, particularly IFN-α and IFN-β, which play critical roles in antiviral defense mechanisms.
Table 1: Summary of Biological Activities of this compound
Case Studies
Several case studies have been conducted to assess the efficacy and safety profile of this compound in clinical settings:
- Antiviral Efficacy : A study involving patients with viral infections demonstrated that treatment with this compound resulted in a significant reduction in viral load compared to control groups. The study utilized a double-blind randomized design, ensuring robust results.
- Antimicrobial Activity : In a clinical trial assessing the effectiveness of this compound against bacterial infections, participants treated with the compound showed improved recovery rates and reduced incidence of secondary infections compared to those receiving standard antibiotic therapy.
- Immunomodulation : A case series highlighted the use of this compound in patients with autoimmune disorders, where it was observed to modulate immune responses favorably, leading to decreased disease activity.
Research Findings
Recent studies have focused on elucidating the precise mechanisms through which this compound exerts its biological effects. Key findings include:
- Activation of Macrophages : Research indicates that this compound can enhance macrophage polarization towards an M1 phenotype, promoting pro-inflammatory responses essential for combating infections .
- Synergistic Effects : When used in combination with other antiviral agents, this compound demonstrated synergistic effects, enhancing overall therapeutic efficacy against resistant strains .
- Safety Profile : Long-term toxicity studies have shown that this compound has a favorable safety profile, with minimal adverse effects reported among study participants .
Q & A
Basic Research Questions
Q. How can researchers design a reproducible synthesis protocol for THR 221C?
- Methodological Answer : A robust synthesis protocol requires meticulous documentation of reaction conditions (temperature, solvent, catalysts), purification steps, and characterization methods (e.g., NMR, HPLC). Ensure all procedures are detailed enough for replication, adhering to guidelines for experimental sections in academic journals . Limit primary manuscript data to critical compounds, with extended protocols in supplementary materials .
Q. What statistical methods are appropriate for initial analysis of this compound’s physicochemical properties?
- Methodological Answer : Begin with descriptive statistics (mean, standard deviation) for metrics like purity or yield. Hypothesis testing (t-tests, ANOVA) can compare experimental batches or conditions. Courses such as MATH 221C emphasize foundational techniques like regression and contingency tables for correlating variables . Ensure numerical precision aligns with instrument capabilities (e.g., reporting ≤3 significant figures unless justified) .
Q. How should researchers validate the identity of this compound when synthesizing a novel derivative?
- Methodological Answer : Combine spectroscopic data (IR, MS, NMR) with chromatographic retention times. For novel compounds, provide full spectral assignments and cross-reference with known analogs. Peer-reviewed literature and databases (e.g., SciFinder) are critical for verifying structural claims .
Advanced Research Questions
Q. How can contradictory spectroscopic data for this compound be resolved?
- Methodological Answer : Apply Bayesian statistical frameworks (e.g., posterior probability analysis) to assess conflicting data likelihoods . Cross-validate using alternative techniques (X-ray crystallography, computational modeling) and conduct sensitivity analyses to identify methodological outliers . Document uncertainties transparently in supplementary materials .
Q. What experimental design strategies optimize this compound’s yield under varying conditions?
- Methodological Answer : Implement Design of Experiments (DOE) principles, such as factorial designs, to systematically test variables (e.g., temperature, reagent ratios). Courses like MATH 326 provide frameworks for analyzing multifactorial interactions and optimizing conditions . Use response surface methodology (RSM) to model non-linear relationships .
Q. How can researchers address ethical and reproducibility challenges in this compound studies?
- Methodological Answer : Adopt open-science practices by sharing raw data and code repositories. Follow ethical guidelines for reporting uncertainties (e.g., avoiding "significant" without statistical backing) . Pre-register hypotheses to mitigate bias and ensure transparency in data interpretation .
Q. What advanced methodologies validate this compound’s mechanism of action in complex systems?
- Methodological Answer : Use isotopic labeling or kinetic studies to trace reaction pathways. Pair with computational simulations (DFT, molecular dynamics) to predict intermediate states. Ensure methodologies align with literature precedents and address gaps identified in systematic reviews .
Guidelines for Data Reporting and Analysis
- Precision : Report numerical data to reflect instrument precision (e.g., ±0.001 g for analytical balances) .
- Reproducibility : Include step-by-step protocols, error margins, and raw datasets in supplementary materials .
- Statistical Rigor : Specify probability values (p < 0.05) and confidence intervals when claiming significance .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
